5,5,5-Trifluoropentane-1,2-diamine
Description
Properties
Molecular Formula |
C5H11F3N2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
5,5,5-trifluoropentane-1,2-diamine |
InChI |
InChI=1S/C5H11F3N2/c6-5(7,8)2-1-4(10)3-9/h4H,1-3,9-10H2 |
InChI Key |
WYPGCOAOURDKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Aromatic Fluorinated Diamines
- 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1737-64-0) and 4,5-Bis(trifluoromethyl)benzene-1,2-diamine (CAS 30454-92-3) are benzene-based diamines with fluorinated substituents. These compounds exhibit strong electron-withdrawing effects, enhancing their utility in electrophilic substitution reactions. However, their aromaticity limits flexibility compared to aliphatic systems like 5,5,5-Trifluoropentane-1,2-diamine .
Non-Fluorinated Aliphatic Diamines
- 1,2-Ethanediamine and 1,3-Propanediamine () lack fluorination, resulting in higher basicity (pKa ~8–10) and solubility in polar solvents. The trifluoromethyl groups in this compound reduce basicity and increase hydrophobicity, making it more suited for lipid-rich environments in drug delivery .
Reactivity in Condensation Reactions
Diamines are key precursors in synthesizing heterocycles like quinoxalines. For example:
- Aromatic 1,2-diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) react with 1,2-dicarbonyls via LaCl₃-catalyzed condensation to form quinoxalines in high yields (Table 2, ). The electron-withdrawing -CF₃ groups in this compound may slow nucleophilic attack due to reduced amine basicity, necessitating harsher conditions or alternative catalysts .
- Non-fluorinated aliphatic diamines (e.g., 1,2-ethanediamine) react rapidly with dicarbonyls under mild conditions, whereas fluorinated analogs likely require optimized protocols to balance reactivity and stability .
Physical and Chemical Properties
| Property | This compound | 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine | 1,2-Ethanediamine |
|---|---|---|---|
| Structure | Aliphatic, -CF₃ | Aromatic, -CF₃ | Aliphatic, -H |
| Basicity (pKa) | Lower (est. 6–7) | Moderate (est. 7–8) | High (~10) |
| Solubility | Hydrophobic | Moderate in polar aprotic solvents | Highly polar |
| Thermal Stability | High (due to C-F bonds) | Moderate | Low |
Preparation Methods
Reaction Setup and Optimization
-
Substrates : Trifluoroacetophenone derivatives and aldehydes.
-
Temperature : Reflux conditions (100°C) to accelerate Michael addition.
The choice of solvent significantly impacts yield, with ethanol favoring higher conversions due to better solubility of intermediates.
Reductive Amination of 1,2-Diketones
Ammonia as the Nitrogen Source
Treating 5,5,5-trifluoropentane-1,2-dione with excess ammonium acetate under catalyst-free conditions mirrors methods used for pyridine synthesis. The proposed mechanism involves:
-
Enamine formation : Nucleophilic attack of ammonia on the diketone.
-
Tautomerization : Keto-enol shifts to stabilize intermediates.
-
Reduction : Use of NaBH or H/Pd-C to convert imine bonds to amines.
Key challenges include over-reduction to secondary amines and regioselectivity issues.
Catalytic Hydrogenation
-
Catalyst : Raney nickel or palladium on carbon.
-
Conditions : 60–80°C under 50–100 psi H.
-
Yield : 45–68% (extrapolated from analogous diamine syntheses).
Three-Component Coupling Strategies
Inspired by the one-pot synthesis of heterocycles, a plausible route involves:
-
Schiff base formation : Condensation of 3-formylchromone with benzylamine.
-
Michael addition : Ethyl 4,4,4-trifluoro-3-oxobutanoate as the trifluoromethyl donor.
-
Reductive cyclization : Conversion to the diamine via hydrogenolysis.
This method circumvents the isolation of diketone intermediates but risks forming pyridine byproducts.
Spectral Characterization and Validation
Successful synthesis requires rigorous validation:
Q & A
Q. What are the optimal synthetic routes for 5,5,5-Trifluoropentane-1,2-diamine, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer: The synthesis of fluorinated diamines like this compound typically involves multi-step reactions, including nucleophilic substitution, catalytic hydrogenation, or asymmetric biocatalysis. Key parameters to optimize include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions in fluorination steps, while higher temperatures (50–80°C) accelerate hydrogenation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance fluorinated intermediate stability .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation or immobilized lipases for enantioselective synthesis . Validation: Monitor intermediates via <sup>19</sup>F NMR to track fluorination efficiency and HPLC with chiral columns (e.g., Chiralpak AD-H) to assess stereochemical purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- <sup>1</sup>H/<sup>19</sup>F NMR : Critical for identifying fluorinated regions and verifying substitution patterns. For example, <sup>19</sup>F NMR signals at δ -75 to -80 ppm confirm trifluoromethyl groups .
- Mass spectrometry (HRMS) : Resolves molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers .
- Chiral HPLC : Essential for enantiomeric excess (ee) determination. Use columns like Chiralcel OD-H with hexane:isopropanol (90:10) mobile phases .
Advanced Research Questions
Q. How can researchers optimize chiral purity in this compound synthesis using biocatalytic methods?
Methodological Answer: Biocatalysis (e.g., transaminases or ketoreductases) offers high enantioselectivity. Key steps include:
- Enzyme screening : Use a diverse panel of immobilized enzymes to identify optimal activity toward fluorinated substrates .
- pH and cofactor control : Maintain pH 7.5–8.5 for transaminase stability and supplement with PLP (pyridoxal phosphate) cofactors .
- Scale-up challenges : Employ continuous-flow reactors to mitigate substrate inhibition and improve enzyme reusability . Data Analysis: Combine chiral HPLC with kinetic modeling to predict ee under varying conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variability in:
- Assay conditions : Standardize cell-based assays (e.g., neurokinin-1 receptor binding) using controlled pH (7.4), temperature (37°C), and solvent concentrations (DMSO < 0.1%) .
- Sample purity : Re-evaluate "inactive" batches via LC-MS to detect trace impurities (e.g., defluorinated byproducts) .
- Theoretical frameworks : Apply cheminformatics tools (e.g., molecular docking) to reconcile activity differences with structural variations .
Q. How can factorial design improve experimental efficiency in studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer: Use a 2<sup>k</sup> factorial design to systematically vary factors like:
- Independent variables : Substituent position (e.g., fluorine vs. methyl groups), reaction time, and temperature .
- Response variables : Yield, ee, and IC50 values. Analysis: ANOVA identifies significant interactions (e.g., fluorine placement vs. bioactivity) . For example, a 2<sup>3</sup> design might reveal that trifluoromethyl groups at C5 enhance receptor binding affinity by 40% compared to C3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
